2,4-difluoro-N,N-dimethylaniline
Overview
Description
2,4-Difluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions of the benzene ring, and the nitrogen atom is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N,N-dimethylaniline typically involves the fluorination of N,N-dimethylaniline. One common method is the direct fluorination of N,N-dimethylaniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve the desired substitution pattern .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and improved safety, given the reactive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating dimethylamino groups makes the compound reactive towards electrophiles, leading to substitution reactions at the ortho and para positions relative to the amino group.
Nucleophilic Aromatic Substitution (NAS): The fluorine atoms on the benzene ring can be displaced by nucleophiles under appropriate conditions, such as the presence of strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives, and reduced to form amines or other reduced products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine can yield 2,4-difluoro-6-bromo-N,N-dimethylaniline, while nucleophilic aromatic substitution with sodium methoxide can produce 2,4-dimethoxy-N,N-dimethylaniline.
Scientific Research Applications
2,4-Difluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a precursor for drug development, particularly in the design of fluorinated pharmaceuticals, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique electronic properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N,N-dimethylaniline in various applications involves its interaction with molecular targets through its electron-rich aromatic ring and the electron-withdrawing fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in biochemical assays, the compound may act as a competitive inhibitor or substrate analog, providing insights into enzyme function and inhibition mechanisms .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the fluorine substituents, making it less electron-withdrawing and altering its reactivity.
2,4-Difluoroaniline: Lacks the dimethylamino group, affecting its nucleophilicity and electrophilicity.
2,4-Difluoro-N-methylaniline: Contains only one methyl group on the nitrogen, impacting its steric and electronic properties.
Uniqueness
2,4-Difluoro-N,N-dimethylaniline is unique due to the combined effects of the electron-donating dimethylamino group and the electron-withdrawing fluorine atoms. This combination results in distinct reactivity patterns and makes the compound valuable in various synthetic and research applications.
Properties
IUPAC Name |
2,4-difluoro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYXLRQCQPAWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443322 | |
Record name | 2,4-difluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78409-21-9 | |
Record name | 2,4-difluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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